2-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine 2-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine
Brand Name: Vulcanchem
CAS No.: 3832-69-7
VCID: VC2324910
InChI: InChI=1S/C10H8F3N5/c11-10(12,13)6-2-1-3-7(4-6)17-9-16-5-15-8(14)18-9/h1-5H,(H3,14,15,16,17,18)
SMILES: C1=CC(=CC(=C1)NC2=NC=NC(=N2)N)C(F)(F)F
Molecular Formula: C10H8F3N5
Molecular Weight: 255.2 g/mol

2-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine

CAS No.: 3832-69-7

Cat. No.: VC2324910

Molecular Formula: C10H8F3N5

Molecular Weight: 255.2 g/mol

* For research use only. Not for human or veterinary use.

2-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine - 3832-69-7

Specification

CAS No. 3832-69-7
Molecular Formula C10H8F3N5
Molecular Weight 255.2 g/mol
IUPAC Name 2-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine
Standard InChI InChI=1S/C10H8F3N5/c11-10(12,13)6-2-1-3-7(4-6)17-9-16-5-15-8(14)18-9/h1-5H,(H3,14,15,16,17,18)
Standard InChI Key LVURQKNAXNXJLD-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)NC2=NC=NC(=N2)N)C(F)(F)F
Canonical SMILES C1=CC(=CC(=C1)NC2=NC=NC(=N2)N)C(F)(F)F

Introduction

Chemical Structure and Identity

Molecular Structure and Identification

2-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine features a 1,3,5-triazine ring as its core structure, with a 3-(trifluoromethyl)phenyl group attached to one of the nitrogen atoms of the triazine ring, and two amine groups at positions 2 and 4. The compound is formally identified in chemical databases with the PubChem CID 704906 . The compound's structure combines the electron-deficient triazine heterocycle with the electronically unique trifluoromethyl-substituted phenyl ring, creating a molecule with distinctive electronic properties. This structural arrangement influences its chemical reactivity and potential interactions with biological systems.

The compound has several synonyms in chemical literature, including:

  • 3832-69-7 (CAS Registry Number)

  • N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine

  • n-(3-trifluoromethyl-phenyl)- triazine-2,4-diamine

  • N2-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine

Structural Representation

The compound's chemical structure can be represented using various notations that are standard in chemical databases:

InChI Notation:
InChI=1S/C10H8F3N5/c11-10(12,13)6-2-1-3-7(4-6)17-9-16-5-15-8(14)18-9/h1-5H,(H3,14,15,16,17,18)

InChIKey:
LVURQKNAXNXJLD-UHFFFAOYSA-N

SMILES Notation:
C1=CC(=CC(=C1)NC2=NC=NC(=N2)N)C(F)(F)F

Physicochemical Properties

Table 1. Key Physicochemical Properties of 2-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine

PropertyValueSource
Molecular FormulaC₁₀H₈F₃N₅
Molecular Weight255.20 g/mol
Physical StateSolid (presumed based on related compounds)-
Creation Date (PubChem)2005-07-08
Modification Date (PubChem)2025-04-05

The trifluoromethyl group attached to the phenyl ring significantly influences the compound's electronic properties. This group is known to be highly electronegative and lipophilic, which often enhances membrane permeability in biological systems. Additionally, the presence of multiple nitrogen atoms in the triazine ring provides potential hydrogen bond acceptor sites, which could be relevant for interactions with biological targets.

Synthetic Approaches

Microwave-Assisted Synthesis

Modern synthetic approaches for triazine derivatives often employ microwave-assisted heating, which significantly reduces reaction times and often improves yields. The general procedure described in the literature involves:

  • Combining the reactants in an appropriate solvent (e.g., pyridine)

  • Heating the mixture under controlled microwave conditions (typically at 120°C for 12 minutes)

  • Removal of solvent under reduced pressure

  • Isolation of the solid product by filtration

  • Recrystallization from suitable solvents (e.g., DMF)

This methodology represents an advancement over conventional heating methods, offering more efficient synthesis of triazine derivatives. The application of microwave-assisted synthesis specifically for 2-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine would likely follow similar principles, utilizing the appropriate amine (3-(trifluoromethyl)aniline) as a starting material.

Structural Analysis and Related Compounds

Structural Features and Significance

The 1,3,5-triazine core present in 2-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine is a heterocyclic ring system consisting of three nitrogen atoms and three carbon atoms arranged alternately in a six-membered ring. This structural feature provides several key characteristics:

  • Enhanced stability due to aromaticity

  • Multiple sites for hydrogen bonding

  • Potential for π-π stacking interactions

  • Capacity to act as both hydrogen bond donor (through amine groups) and acceptor (through ring nitrogen atoms)

The trifluoromethyl group at the meta position of the phenyl ring introduces additional notable properties:

  • Increased lipophilicity

  • Enhanced metabolic stability

  • Altered electronic distribution within the molecule

  • Potential for unique binding interactions with biological targets

Related Triazine Derivatives

While the search results don't provide specific information about the biological activity of 2-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine itself, insights can be drawn from related triazine derivatives. Structurally related compounds have been investigated for various applications, particularly in pharmaceutical research.

For example, the search results mention studies on 6-aryl/heteroaryl-N2-(5H-tetrazole-5-yl)-5,6-dihydro-1,3,5-triazine-2,4-diamines, which represent another class of substituted triazine derivatives . These compounds were synthesized via a one-pot, three-component reaction and have been explored for their potential biological activities.

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